molecular formula C21H19N3O4 B2987758 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide CAS No. 2034752-41-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide

Cat. No.: B2987758
CAS No.: 2034752-41-3
M. Wt: 377.4
InChI Key: QQPMBPVYFZWAEL-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a hexahydropyrrolo[1,2-a]quinoxaline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the hexahydropyrrolo[1,2-a]quinoxaline core. The final step involves the formation of the acrylamide linkage through a condensation reaction.

    Preparation of Benzo[d][1,3]dioxole Derivative: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Construction of Hexahydropyrrolo[1,2-a]quinoxaline: This involves the condensation of an appropriate diamine with a diketone, followed by reduction.

    Formation of Acrylamide Linkage: The final step is the condensation of the benzo[d][1,3]dioxole derivative with the hexahydropyrrolo[1,2-a]quinoxaline intermediate in the presence of acryloyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide: Lacks the hexahydropyrrolo[1,2-a]quinoxaline moiety.

    N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide: Lacks the benzo[d][1,3]dioxole moiety.

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is unique due to the combination of its structural features. The presence of both the benzo[d][1,3]dioxole and hexahydropyrrolo[1,2-a]quinoxaline moieties provides a distinct chemical and biological profile, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(8-6-13-5-7-18-19(9-13)28-12-27-18)22-14-10-17-21(26)23-15-3-1-2-4-16(15)24(17)11-14/h1-9,14,17H,10-12H2,(H,22,25)(H,23,26)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPMBPVYFZWAEL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC3=CC=CC=C32)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN2C1C(=O)NC3=CC=CC=C32)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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